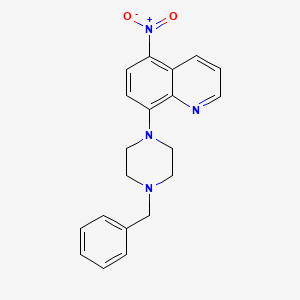

8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline

説明

8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline is a heterocyclic compound featuring a quinoline core substituted with a nitro group at position 5 and a 4-benzylpiperazinyl moiety at position 8. The quinoline scaffold is widely studied due to its pharmacological relevance, particularly in antimicrobial, anticancer, and central nervous system (CNS)-targeted therapies . The nitro group at position 5 enhances redox activity and electrophilicity, while the 4-benzylpiperazinyl substituent may improve solubility and receptor-binding affinity. This article provides a detailed comparison of this compound with structurally and functionally related analogs, emphasizing substituent effects, physicochemical properties, and biological activities.

特性

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-5-nitroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-24(26)18-8-9-19(20-17(18)7-4-10-21-20)23-13-11-22(12-14-23)15-16-5-2-1-3-6-16/h1-10H,11-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPJQNPNRKFPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline typically involves a multi-step process. One common method starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by the substitution of the 8-position with a benzylpiperazine moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities suitable for commercial applications.

化学反応の分析

Types of Reactions

8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Further oxidized derivatives of the nitro group.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

類似化合物との比較

Structural Comparison with Positional Isomers

5-Nitroquinoline vs. 8-Nitroquinoline

The position of the nitro group on the quinoline ring critically influences electronic distribution and reactivity:

- 5-Nitroquinoline (CAS 607-34-1, mp 71–73°C ) exhibits stronger coordination to Ag⁺ ions compared to 8-nitroquinoline, as shown by NMR titrations and ESI-MS analyses. This is attributed to the nitro group’s orientation at position 5, which facilitates favorable orbital overlap with metal ions .

| Compound | Nitro Position | Ag⁺ Binding Affinity | Melting Point (°C) | Key Reference |

|---|---|---|---|---|

| 5-Nitroquinoline | 5 | Strong | 71–73 | |

| 8-Nitroquinoline | 8 | Weak | Not reported |

Sulfonation and Nitration Trends

Quinoline undergoes nitration and sulfonation preferentially at positions 5 and 8 due to electronic directing effects . This regioselectivity underscores the importance of substituent placement in modulating reactivity and intermolecular interactions.

Comparison Based on Substituent Variations

Benzylpiperazinyl vs. Benzyloxy Substituents

- Similar benzylpiperazine-containing compounds exhibit anti-Alzheimer activity via acetylcholinesterase inhibition .

- 8-(Benzyloxy)-5-nitroquinoline: Synthesized via Williamson ether synthesis (53% yield ), the benzyloxy group is less basic but may improve lipophilicity.

Chromenone and Thiazolone Derivatives

Compounds like 8-((4-benzylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (mp 220–222°C ) and 2-(4-benzylpiperazin-1-yl)-5-(3-phenylprop-2-enylidene)thiazol-4-one demonstrate the versatility of the benzylpiperazine moiety in diverse heterocyclic systems.

Physicochemical Properties and Spectroscopic Data

- HR-MS: A related chromenone derivative with a benzylpiperazinylmethyl group has a calculated mass of 354.1341 (found: 354.1368 ), illustrating the precision of mass spectrometric characterization for such compounds.

- ¹H NMR : Signals for benzylpiperazinyl protons typically appear at δ 2.40–3.46 ppm (DMSO-d₆ ), consistent with the expected magnetic environment of the substituent.

生物活性

8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. The presence of the piperazine moiety enhances its interaction with biological targets, making it a subject of various research studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may act as an inhibitor or modulator of various targets, leading to significant biochemical effects. For instance, compounds with similar structures have been shown to inhibit DNA topoisomerases and other critical enzymes involved in cellular processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 24 |

| Pseudomonas aeruginosa | 22 | 25 |

| Klebsiella pneumoniae | 25 | 27 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have demonstrated that derivatives of quinoline compounds exhibit cytotoxic effects against several cancer cell lines. For example, related compounds have shown IC50 values in the low micromolar range against various tumor cells, indicating strong antiproliferative activity.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 0.05 |

| MCF-7 (breast cancer) | 0.10 |

| A549 (lung cancer) | 0.15 |

These findings suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells .

Antiviral Activity

Preliminary studies have indicated that compounds similar to this compound possess antiviral properties, particularly against HIV and other viral pathogens. The inhibition of viral replication has been linked to the compound's ability to interfere with viral enzymes, thereby preventing the virus from successfully replicating within host cells .

Case Studies

- Antibacterial Efficacy : A study evaluating the antibacterial properties of various quinoline derivatives found that those containing piperazine exhibited enhanced activity against drug-resistant strains of Helicobacter pylori. The study reported an inhibition rate significantly higher than standard antibiotics .

- Cytotoxicity Assessment : Another research focused on the cytotoxic effects of piperazine derivatives on cancer cell lines showed that certain modifications to the quinoline structure led to improved selectivity and potency against tumor cells while minimizing toxicity to normal cells .

Q & A

Q. What are the standard synthesis protocols for 8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 5-nitroquinoline reacts with 4-benzylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like potassium carbonate. Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Validate purity using HPLC (≥98% purity threshold) and characterize via H/C NMR (e.g., aromatic protons at δ 8.5–9.0 ppm, benzyl group at δ 3.5–4.0 ppm) and HRMS (calculated [M+H] for CHNO: 363.1456) .

| Key Reaction Parameters |

|---|

| Solvent: DMF, 80°C, 24h |

| Base: KCO (2 equiv) |

| Yield: ~70–80% |

| Purity: HPLC (C18 column, λ = 254 nm) |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Combine H/C NMR to confirm substitution patterns (e.g., nitro group deshielding effects on quinoline protons) and FT-IR for functional group validation (C-NO stretch at ~1520 cm). Mass spectrometry (HRMS) ensures molecular weight accuracy. X-ray crystallography may resolve structural ambiguities if single crystals are obtainable .

Q. How should researchers handle safety and stability concerns during synthesis?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to nitro group explosivity. Stability tests under varying conditions (light, temperature) via TGA/DSC can identify decomposition thresholds. Store in amber vials at –20°C under inert atmosphere .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer : Employ factorial design (e.g., 2 factorial experiments) to evaluate variables: solvent polarity, temperature, catalyst loading. For example, a study might test DMF vs. acetonitrile, 70°C vs. 90°C, and 1.5 vs. 2.0 equiv of base. Analyze interactions using ANOVA to identify dominant factors. Pilot-scale trials (≥10 g) should validate scalability .

Q. What computational approaches predict the compound’s biological activity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase enzymes) to assess binding affinity. QSAR models trained on nitroquinoline derivatives can correlate structural features (e.g., logP, polar surface area) with activity. Validate predictions via in vitro assays (IC measurements in cell lines) .

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50 values)?

- Methodological Answer : Conduct a meta-analysis of published studies, controlling for variables like cell line specificity (e.g., HeLa vs. HEK293) and assay conditions (ATP concentration, incubation time). Replicate experiments under standardized protocols and use Bland-Altman plots to quantify inter-lab variability .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Use CRISPR-Cas9 knockouts of hypothesized target genes in cell models. Pair with proteomic profiling (LC-MS/MS) to identify downstream effectors. For in vivo validation, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent studies, monitoring plasma concentrations and biomarker modulation .

Methodological Framework Integration

Q. How should theoretical frameworks guide experimental design for this compound?

- Methodological Answer : Anchor studies in established theories (e.g., structure-activity relationships for nitroquinolines). For example, prior work on 4-nitroquinoline 1-oxide ( ) suggests electrophilic nitro groups as critical for DNA intercalation. Design experiments to test this hypothesis via comparative mutagenicity assays .

Q. What advanced separation techniques improve purification efficiency?

- Methodological Answer : Compare traditional column chromatography with preparative HPLC (C18 column, methanol/water gradient). For complex mixtures, use membrane-based separations (nanofiltration) to isolate by molecular weight. Document recovery rates and purity post-separation .

Data Contradiction and Reproducibility

Q. How can researchers address batch-to-batch variability in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。